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molecular formula C7H5ClN2 B174756 (2-Chloropyridin-3-yl)acetonitrile CAS No. 101012-32-2

(2-Chloropyridin-3-yl)acetonitrile

Cat. No. B174756
M. Wt: 152.58 g/mol
InChI Key: DMWOJKQPJYWCCB-UHFFFAOYSA-N
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Patent
US09079907B2

Procedure details

To a solution of the compound (11.7 g) obtained in step 3 in water (66 mL) was added concentrated sulfuric acid (55.6 mL) at 0° C., and the mixture was stirred at 90° C. for 4 hr. The reaction mixture was poured into ice-cold water, and the precipitate was filtered off. The filtrate was extracted three times with ethyl acetate. The organic layer was washed with brine, and concentrated to give (2-chloropyridin-3-yl)acetic acid (10.5 g, 80%) as a white powder.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
55.6 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][C:9]#N)=[CH:6][CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:12].[OH2:16]>>[Cl:1][C:2]1[C:7]([CH2:8][C:9]([OH:12])=[O:16])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
ClC1=NC=CC=C1CC#N
Name
Quantity
55.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
66 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC=C1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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